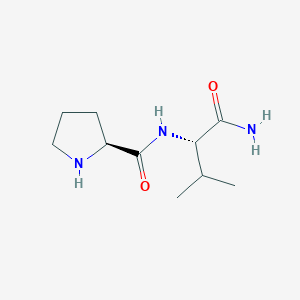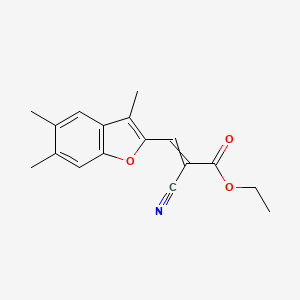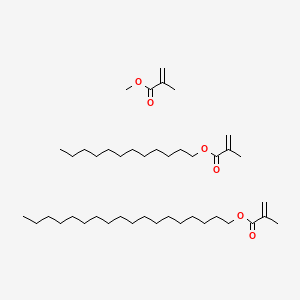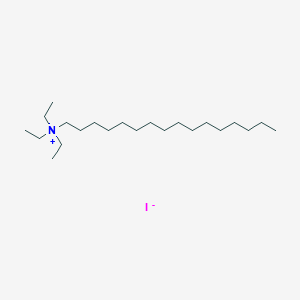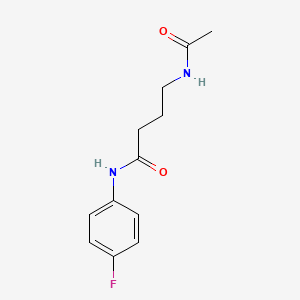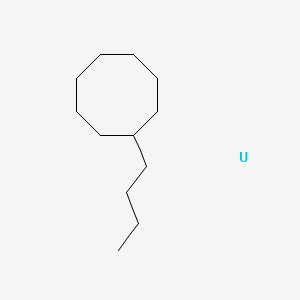
Butylcyclooctane;uranium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butylcyclooctane;uranium is a compound that combines the hydrocarbon butylcyclooctane with uranium. Butylcyclooctane is a cycloalkane with a butyl group attached to a cyclooctane ring, while uranium is a heavy metal known for its use in nuclear energy and weapons. This compound is of interest due to its unique combination of organic and inorganic components, which may lead to novel properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butylcyclooctane typically involves the alkylation of cyclooctane with butyl halides under the presence of a strong base. The reaction conditions often include elevated temperatures and the use of solvents like toluene or hexane to facilitate the reaction.
For the incorporation of uranium, the process generally involves complexation reactions where uranium salts, such as uranium hexafluoride or uranium tetrachloride, react with the organic component under controlled conditions. The reaction may require an inert atmosphere to prevent oxidation and the use of ligands to stabilize the uranium complex.
Industrial Production Methods
Industrial production of butylcyclooctane;uranium would likely involve large-scale reactors where the organic and inorganic components are combined under optimized conditions. The process would include steps for purification and isolation of the final product, such as distillation or crystallization, to ensure high purity and yield.
化学反応の分析
Types of Reactions
Butylcyclooctane;uranium can undergo various chemical reactions, including:
Oxidation: The organic component can be oxidized to form alcohols, ketones, or carboxylic acids.
Reduction: Uranium can be reduced from its higher oxidation states to lower ones, often using reducing agents like hydrogen or metals.
Substitution: The butyl group in butylcyclooctane can be substituted with other functional groups through reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions may use reagents like chlorine or bromine under UV light or in the presence of catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of butylcyclooctane can yield butylcyclooctanol or butylcyclooctanone, while reduction of uranium compounds can produce lower oxidation state uranium complexes.
科学的研究の応用
Chemistry: It can be used as a precursor for synthesizing other complex organic-inorganic compounds.
Biology: Research into its biological interactions and potential as a radiolabeled compound for imaging or therapy.
Medicine: Potential use in targeted radiotherapy for cancer treatment, leveraging the radioactive properties of uranium.
Industry: Applications in materials science for developing new types of polymers or composites with unique properties.
作用機序
The mechanism by which butylcyclooctane;uranium exerts its effects involves the interaction of the uranium component with biological or chemical targets. Uranium can form complexes with various ligands, affecting molecular pathways and cellular processes. The organic component may influence the solubility, stability, and overall reactivity of the compound.
類似化合物との比較
Similar Compounds
Cyclooctane: A simpler cycloalkane without the butyl group.
Butylcyclohexane: A similar compound with a smaller cycloalkane ring.
Uranium Hexafluoride: A common uranium compound used in nuclear fuel processing.
Uniqueness
Butylcyclooctane;uranium is unique due to its combination of a cycloalkane with a butyl group and uranium. This combination may lead to distinct chemical and physical properties, such as enhanced stability or reactivity, compared to simpler cycloalkanes or uranium compounds alone.
特性
CAS番号 |
37274-12-7 |
|---|---|
分子式 |
C12H24U |
分子量 |
406.35 g/mol |
IUPAC名 |
butylcyclooctane;uranium |
InChI |
InChI=1S/C12H24.U/c1-2-3-9-12-10-7-5-4-6-8-11-12;/h12H,2-11H2,1H3; |
InChIキー |
CSBQELOPISOUEA-UHFFFAOYSA-N |
正規SMILES |
CCCCC1CCCCCCC1.[U] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


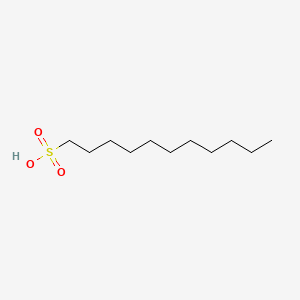


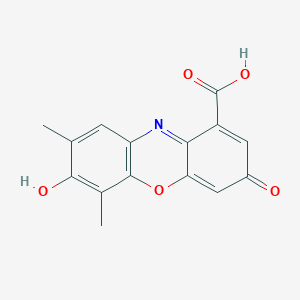
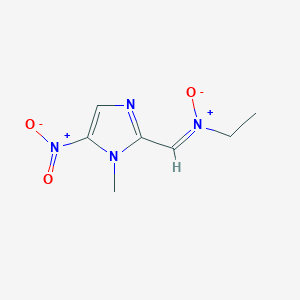
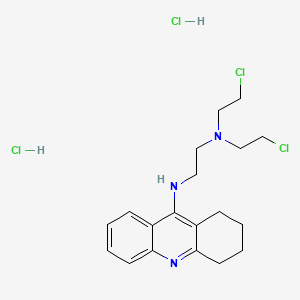
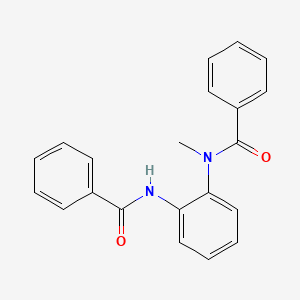
![[2-(Cyclohex-2-en-1-yl)ethyl]benzene](/img/structure/B14669398.png)
